Cas no 2059954-90-2 (methyl 3-amino-3-cyclopropylbutanoate hydrochloride)

Methyl 3-amino-3-cyclopropylbutanoate hydrochloride is a cyclopropyl-containing β-amino ester derivative with applications in pharmaceutical and organic synthesis. Its hydrochloride salt form enhances stability and solubility, making it suitable for controlled reactions. The cyclopropyl group introduces steric and electronic effects, which can influence reactivity and selectivity in synthetic pathways. This compound serves as a versatile intermediate for the preparation of more complex molecules, particularly in medicinal chemistry where cyclopropane motifs are valued for their conformational constraints. The ester functionality allows for further derivatization, while the amino group provides a handle for additional modifications. Its well-defined structure ensures consistency in research and industrial applications.
methyl 3-amino-3-cyclopropylbutanoate hydrochloride structure
2059954-90-2 structure
商品名:methyl 3-amino-3-cyclopropylbutanoate hydrochloride
CAS番号:2059954-90-2
MF:C8H16ClNO2
メガワット:193.671141624451
CID:4635265

methyl 3-amino-3-cyclopropylbutanoate hydrochloride 化学的及び物理的性質

名前と識別子

    • methyl 3-amino-3-cyclopropylbutanoate hydrochloride
    • インチ: 1S/C8H15NO2.ClH/c1-8(9,6-3-4-6)5-7(10)11-2;/h6H,3-5,9H2,1-2H3;1H
    • InChIKey: TZUAFBUKKXJSTJ-UHFFFAOYSA-N
    • ほほえんだ: C(C1CC1)(N)(C)CC(=O)OC.Cl

methyl 3-amino-3-cyclopropylbutanoate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-343224-0.1g
methyl 3-amino-3-cyclopropylbutanoate hydrochloride
2059954-90-2 95.0%
0.1g
$355.0 2025-03-18
Enamine
EN300-343224-0.5g
methyl 3-amino-3-cyclopropylbutanoate hydrochloride
2059954-90-2 95.0%
0.5g
$803.0 2025-03-18
Enamine
EN300-343224-5.0g
methyl 3-amino-3-cyclopropylbutanoate hydrochloride
2059954-90-2 95.0%
5.0g
$2981.0 2025-03-18
TRC
M289028-100mg
methyl 3-amino-3-cyclopropylbutanoate hydrochloride
2059954-90-2
100mg
$ 365.00 2022-06-04
Enamine
EN300-343224-1.0g
methyl 3-amino-3-cyclopropylbutanoate hydrochloride
2059954-90-2 95.0%
1.0g
$1029.0 2025-03-18
A2B Chem LLC
AW28223-250mg
methyl 3-amino-3-cyclopropylbutanoate hydrochloride
2059954-90-2 95%
250mg
$571.00 2024-04-20
1PlusChem
1P01BRXB-250mg
methyl 3-amino-3-cyclopropylbutanoate hydrochloride
2059954-90-2 95%
250mg
$601.00 2025-03-19
A2B Chem LLC
AW28223-100mg
methyl 3-amino-3-cyclopropylbutanoate hydrochloride
2059954-90-2 95%
100mg
$409.00 2024-04-20
1PlusChem
1P01BRXB-500mg
methyl 3-amino-3-cyclopropylbutanoate hydrochloride
2059954-90-2 95%
500mg
$928.00 2025-03-19
A2B Chem LLC
AW28223-1g
methyl 3-amino-3-cyclopropylbutanoate hydrochloride
2059954-90-2 95%
1g
$1119.00 2024-04-20

methyl 3-amino-3-cyclopropylbutanoate hydrochloride 関連文献

methyl 3-amino-3-cyclopropylbutanoate hydrochlorideに関する追加情報

Methyl 3-amino-3-cyclopropylbutanoate Hydrochloride (CAS No. 2059954-90-2): A Comprehensive Overview

Methyl 3-amino-3-cyclopropylbutanoate hydrochloride, identified by its CAS number 2059954-90-2, is a compound of significant interest in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, has garnered attention due to its potential applications in drug discovery and therapeutic interventions. The detailed exploration of this molecule not only highlights its chemical composition but also delves into its pharmacological significance and emerging research findings.

The molecular structure of methyl 3-amino-3-cyclopropylbutanoate hydrochloride consists of a cyclopropyl group attached to a butanoate backbone, with an amino substituent at the third carbon position. This configuration imparts distinct physicochemical properties, making it a valuable candidate for further investigation. The hydrochloride salt form enhances its solubility, which is a critical factor in pharmaceutical formulations, ensuring better bioavailability and efficacy.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. Methyl 3-amino-3-cyclopropylbutanoate hydrochloride has been explored for its potential role in neurological disorders, where its ability to interact with specific enzymes and receptors could lead to the development of new therapeutic agents. Preliminary studies suggest that this compound may have antidepressant-like effects, making it a promising candidate for further clinical investigation.

The compound's structural features also make it an interesting subject for studying enzyme inhibition mechanisms. Specifically, the cyclopropyl group and the amino side chain provide multiple interaction points with biological targets, which could be exploited for designing drugs with high selectivity and low toxicity. Research in this area has been particularly focused on enzymes involved in metabolic pathways, where modulation of these enzymes could lead to significant therapeutic benefits.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of methyl 3-amino-3-cyclopropylbutanoate hydrochloride. Molecular modeling studies have revealed that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential as a viable drug candidate. These findings are crucial for optimizing drug delivery systems and predicting clinical outcomes, thereby accelerating the drug development process.

The synthesis of methyl 3-amino-3-cyclopropylbutanoate hydrochloride involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Researchers have developed efficient synthetic routes that minimize side reactions and maximize the scalability of production. These synthetic methodologies are essential for producing sufficient quantities of the compound for both preclinical and clinical studies.

In conclusion, methyl 3-amino-3-cyclopropylbutanoate hydrochloride (CAS No. 2059954-90-2) is a compound with significant pharmaceutical potential. Its unique chemical structure, combined with promising preliminary findings in neurological disorders and enzyme inhibition studies, makes it a compelling candidate for further research. As computational chemistry and synthetic methodologies continue to advance, the development of novel therapeutic agents based on this compound is likely to progress rapidly, offering new hope for treating various diseases.

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